Ethyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
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Overview
Description
Ethyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of a chloro group at the 6th position, a methylsulfanyl group at the 2nd position, and an ethyl ester group at the 4th position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate typically involves the reaction of 6-chloro-2-(methylsulfanyl)pyrimidine with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran under an inert atmosphere.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups at the 6th position.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
Ethyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate can be compared with other similar compounds:
Similar Compounds: 4-chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine, 2-thio-containing pyrimidines
Uniqueness: The presence of the chloro and methylsulfanyl groups at specific positions on the pyrimidine ring provides unique reactivity and potential biological activity compared to other pyrimidine derivatives
Properties
CAS No. |
6301-32-2 |
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Molecular Formula |
C8H9ClN2O2S |
Molecular Weight |
232.69 g/mol |
IUPAC Name |
ethyl 6-chloro-2-methylsulfanylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H9ClN2O2S/c1-3-13-7(12)5-4-6(9)11-8(10-5)14-2/h4H,3H2,1-2H3 |
InChI Key |
QXACMWWXHUOJFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=N1)SC)Cl |
Origin of Product |
United States |
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